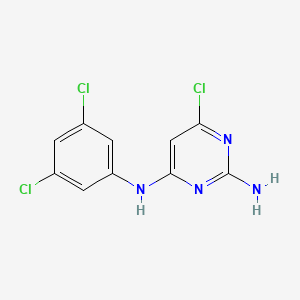

6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine” is a chemical compound used in diverse scientific research. It is a pyrimidine derivative, which are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives like “6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine” often involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring .Molecular Structure Analysis

The molecular formula of “6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine” is C10H7Cl3N4. It has an average mass of 289.548 Da and a monoisotopic mass of 287.973633 Da .Chemical Reactions Analysis

The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Applications De Recherche Scientifique

Biomimetic Sensing

6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine: has been utilized in the development of a biomimetic sensing system. This system employs a molecularly imprinted polymer that acts as an artificial receptor for the compound, allowing for its selective detection and electrochemical determination . Such sensors have potential applications in environmental monitoring and the detection of related compounds in various samples.

Anticancer Activity

The pyrimidine scaffold of NSC682521 is a common feature in many pharmacologically active compounds. Pyrimidine derivatives, including NSC682521, have been explored for their anticancer properties. They are investigated for their ability to inhibit cancer cell growth and proliferation by targeting specific pathways within the cells . This research is crucial for the development of new chemotherapy agents.

Antibacterial Properties

Research into NSC682521 has shown that it can be used to synthesize new derivatives with antibacterial properties. These derivatives have been tested against various bacterial strains, and some have shown promising results in comparison to standard antibiotics . This application is particularly important in the fight against antibiotic-resistant bacteria.

Antimicrobial Efficacy

The compound’s derivatives have also been evaluated for their antimicrobial efficacy. Studies have indicated that certain substitutions on the pyrimidine ring can enhance the antimicrobial activity, making these derivatives valuable for developing new antimicrobial agents .

Enzyme Inhibition

NSC682521 and its derivatives have been studied for their potential as enzyme inhibitors. By inhibiting specific enzymes, these compounds can interfere with the metabolic pathways of pathogens or cancer cells, providing a targeted approach to treatment .

Material Science Applications

The structural motif of NSC682521 is also of interest in material science. The compound’s derivatives can be incorporated into various materials to impart specific properties, such as increased durability or chemical resistance. This application is still in the exploratory phase but holds promise for the development of advanced materials .

Mécanisme D'action

Target of Action

The primary targets of NSC682521 are Cyclin-Dependent Kinases 6 and 9 (CDK6/9) . These kinases play a crucial role in cell cycle progression and are promising therapeutic targets for cancer treatment .

Mode of Action

NSC682521 directly binds to CDK6/9, resulting in the suppression of their downstream signaling pathways . This interaction blocks cell cycle progression and induces cellular apoptosis .

Biochemical Pathways

The compound’s interaction with CDK6/9 affects the cell cycle progression pathway . By inhibiting CDK6/9, NSC682521 disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s hydrophobic character suggests it may have good membrane permeability, which could potentially enhance its bioavailability .

Result of Action

The inhibition of CDK6/9 by NSC682521 leads to cell cycle arrest and apoptosis . This results in the suppression of cell proliferation, which is a key factor in the growth and spread of cancer cells .

Orientations Futures

The future directions for “6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine” could involve further exploration of its potential pharmacological applications. Given the wide range of biological activities exhibited by pyrimidine derivatives, there is potential for this compound to be used in the development of new drugs or therapies .

Propriétés

IUPAC Name |

6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl3N4/c11-5-1-6(12)3-7(2-5)15-9-4-8(13)16-10(14)17-9/h1-4H,(H3,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVRWTGJPUZAMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC2=CC(=NC(=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorophenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2853761.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2853765.png)

![(3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylic acid;hydrochloride](/img/structure/B2853772.png)

![6-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B2853774.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide](/img/structure/B2853775.png)